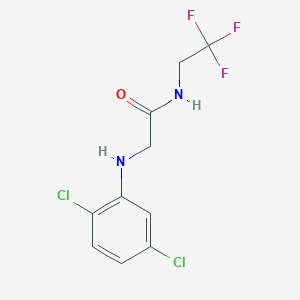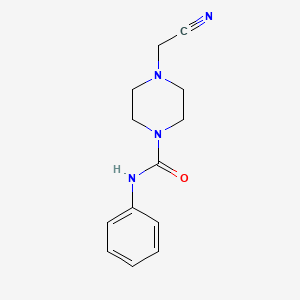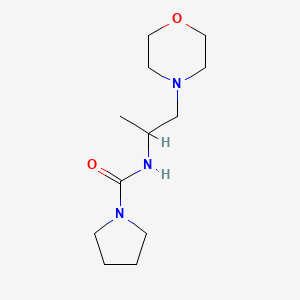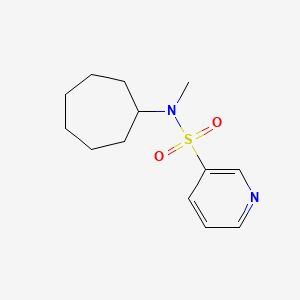![molecular formula C18H13ClN4O2 B7565423 N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide](/img/structure/B7565423.png)
N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide, also known as CP-31398, is a small molecule that has gained significant attention in the field of cancer research due to its potential as a therapeutic agent. This compound was first synthesized in the late 1990s and has since been the subject of numerous studies investigating its mechanism of action and potential applications in cancer treatment. In
Wissenschaftliche Forschungsanwendungen
N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including breast, prostate, and colon cancer cells. Additionally, N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Wirkmechanismus
The mechanism of action of N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide is not fully understood, but it is believed to act as a p53 stabilizer. p53 is a tumor suppressor protein that plays a crucial role in preventing the development of cancer. In normal cells, p53 is rapidly degraded, but in response to cellular stress, p53 is stabilized and activated, leading to cell cycle arrest and apoptosis. N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide has been shown to stabilize mutant forms of p53, allowing it to function properly and induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. Additionally, N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide is its specificity for mutant forms of p53. This allows for targeted therapy in cancer cells with mutant p53, while sparing normal cells with wild-type p53. However, one limitation of N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide is its low solubility, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and treatment regimen for N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide.
Zukünftige Richtungen
There are several future directions for research on N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide. One area of interest is the development of more potent and soluble analogs of N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide in cancer patients. Finally, more research is needed to explore the potential of N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy.
Conclusion:
N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide is a promising compound with potential applications in cancer treatment. Its mechanism of action as a p53 stabilizer and its ability to sensitize cancer cells to chemotherapy and radiation therapy make it an attractive candidate for combination therapy. While there are limitations to its use, further research is needed to explore the full potential of N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide in cancer treatment.
Synthesemethoden
N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide can be synthesized using a multi-step process that involves the conversion of various chemical intermediates. The first step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 2-aminophenyl pyrazine to form N-[2-(4-chlorobenzoyl)phenyl]pyrazine-2-carboxamide. Finally, the compound is treated with ammonium hydroxide to yield N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide.
Eigenschaften
IUPAC Name |
N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2/c19-12-5-7-13(8-6-12)22-17(24)14-3-1-2-4-15(14)23-18(25)16-11-20-9-10-21-16/h1-11H,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFFGJXWAVJUDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-(oxan-4-yl)acetamide](/img/structure/B7565347.png)
![1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-3-methylpiperidine](/img/structure/B7565354.png)

![2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7565380.png)
![N-[2-(cyclopropylamino)-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7565389.png)



![N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamide](/img/structure/B7565416.png)
![N-[1-(5-methylfuran-2-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7565428.png)
![1,1,3-trioxo-2-propan-2-yl-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)-1,2-benzothiazole-6-carboxamide](/img/structure/B7565444.png)

![N-cyclopropyl-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide](/img/structure/B7565452.png)
![4-[2-(3-hydroxypiperidin-1-yl)-2-oxoethyl]-2H-phthalazin-1-one](/img/structure/B7565453.png)